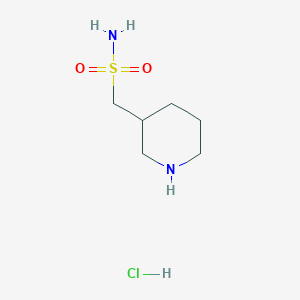

Piperidin-3-ylmethanesulfonamide hydrochloride

Description

Piperidin-3-ylmethanesulfonamide hydrochloride is a piperidine derivative featuring a methanesulfonamide group at the 3-position of the piperidine ring, with a hydrochloride salt enhancing its solubility and stability. The methanesulfonamide moiety may confer unique physicochemical properties, such as increased polarity compared to alkyl or aromatic substituents, influencing bioavailability and target binding.

Properties

IUPAC Name |

piperidin-3-ylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2,(H2,7,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAVMSZBODUYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CS(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269151-76-9 | |

| Record name | 3-Piperidinemethanesulfonamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269151-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Scheme Overview:

$$

\text{Piperidin-3-amine} + \text{Methanesulfonyl chloride} \xrightarrow{\text{Base, Organic Solvent}} \text{Piperidin-3-ylmethanesulfonamide}

$$

followed by

$$

\text{Piperidin-3-ylmethanesulfonamide} + \text{HCl} \rightarrow \text{Piperidin-3-ylmethanesulfonamide hydrochloride}

$$

Reaction Conditions and Reagents

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Sulfonylation | Methanesulfonyl chloride | Dichloromethane (DCM) | 0°C to room temperature | Controls side reactions and improves yield |

| Base | Triethylamine or sodium carbonate | Same as above | Added to neutralize HCl formed | Prevents acid-catalyzed side reactions |

| Salt Formation | Hydrochloric acid | Water or ethanol | Ambient temperature | Ensures conversion to hydrochloride salt |

Research Findings:

- Reaction of (S)-piperidin-3-amine with methanesulfonyl chloride in DCM with triethylamine yields the sulfonamide efficiently at low temperatures, typically around 0°C to prevent side reactions.

- Industrial scale reactions often employ continuous flow reactors to optimize temperature control and reaction efficiency, reducing impurities and increasing yields.

Advanced Synthetic Routes and Innovations

Research indicates alternative routes involving multi-step processes, especially when enantiomeric purity or specific derivatives are desired:

Ring Expansion and Functionalization:

A multi-step synthesis starting from natural amino acids like L-glutamic acid has been reported, involving protection, esterification, reduction, and ring expansion to form the piperidine core, followed by sulfonamide formation.Enantioselective Synthesis:

Methods utilizing chiral aziridines and asymmetric hydrogenation have been developed to produce enantiomerically pure piperidine derivatives, which can then be sulfonated.One-Pot Multi-Step Reactions:

Recent advances demonstrate the feasibility of one-pot reactions combining reduction, aziridine ring-opening, and sulfonamide formation, reducing purification steps and improving overall yield.

Industrial Scale-Up and Process Optimization

Research Data and Yield Optimization

| Method | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| Conventional sulfonylation | 70-85 | 4-6 hours | Controlled at 0°C to RT |

| Continuous flow synthesis | 85-95 | 2-4 hours | Scaled production, high purity |

| Multi-step one-pot | 75-88 | 8-12 hours | Reduced purification steps |

Summary of Key Findings

- The primary synthesis involves reacting piperidin-3-amine derivatives with methanesulfonyl chloride in an organic solvent like dichloromethane, with triethylamine as a base, at low temperatures to maximize yield and purity.

- Industrial methods favor continuous flow reactors to enhance process control and scalability.

- Alternative routes from natural amino acids and chiral aziridines enable enantiomerically pure compounds, expanding pharmaceutical applicability.

- Salt formation with hydrochloric acid is straightforward, producing the hydrochloride salt with improved solubility for research and therapeutic use.

Chemical Reactions Analysis

Types of Reactions

Piperidin-3-ylmethanesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Piperidin-3-ylmethanesulfonamide hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its pharmacological properties and potential therapeutic applications.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of piperidin-3-ylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidin-3-ylmethanesulfonamide hydrochloride belongs to a broader class of piperidine hydrochlorides. Below is a structural and functional comparison with key analogs:

Structural and Functional Group Analysis

Pharmacological and Physicochemical Properties

- Solubility : Sulfonamide derivatives (e.g., Piperidin-3-ylmethanesulfonamide HCl) are more water-soluble than aromatic or alkyl-substituted analogs (e.g., benzydamine HCl) due to hydrogen-bonding capacity .

- Bioactivity : Memantine HCl’s adamantane group enables blood-brain barrier penetration, whereas methanesulfonamide’s polarity may limit CNS uptake unless actively transported .

- Stability : Hydrochloride salts generally improve stability, but sulfonamides are prone to hydrolysis under extreme pH, unlike stable pyrimidinyl derivatives .

Research Findings and Data Tables

Table 1: Structural Comparison of Piperidine Hydrochlorides

Table 2: Inferred Pharmacological Profiles

Biological Activity

Piperidin-3-ylmethanesulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound, often encountered as a hydrochloride salt, has the molecular formula . The presence of the piperidine ring enhances its ability to penetrate the blood-brain barrier, making it a candidate for neuropharmacological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This mechanism is crucial for modulating biochemical pathways that are relevant in disease processes.

- Receptor Binding : It exhibits binding affinity to neurotransmitter receptors, which may influence central nervous system functions and contribute to its pharmacological effects .

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although detailed mechanisms remain to be elucidated.

- Neuropharmacological Effects : Its ability to cross the blood-brain barrier positions it as a potential treatment for central nervous system disorders.

- Enzyme Modulation : The compound has been shown to modulate the activity of various enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Key Studies

Notable Research Insights

- A study highlighted the compound's interaction with neurotransmitter receptors, suggesting potential applications in treating anxiety and depression disorders .

- Another investigation focused on its enzyme inhibition properties, revealing that it could serve as a lead compound in developing drugs targeting specific metabolic pathways.

Applications in Drug Development

This compound is being explored for various applications in drug discovery:

- Fragment-Based Drug Discovery (FBDD) : Its unique structural features make it suitable for FBDD approaches, allowing researchers to optimize lead compounds based on its biological activity .

- Therapeutic Development : Ongoing studies are assessing its efficacy as a therapeutic agent in various disease models, particularly those related to CNS disorders and metabolic diseases.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling Piperidin-3-ylmethanesulfonamide hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact . Respiratory protection (e.g., NIOSH-certified P95 masks) is advised if aerosols are generated .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks .

- Spill Management : Collect spills using non-sparking tools, avoid water rinsing, and dispose via licensed hazardous waste services .

- Storage : Store at 2–8°C in airtight, labeled containers away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

- Methodological Answer :

- Stability Testing : Perform accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 60% RH) using HPLC to monitor degradation .

- Inert Atmosphere : Store under nitrogen or argon to prevent oxidation .

- Compatibility Checks : Avoid contact with reactive solvents (e.g., DMSO) unless validated for compatibility via FT-IR or NMR .

Q. What are the recommended methods for synthesizing this compound?

- Methodological Answer :

- Stepwise Synthesis : Optimize reaction parameters (e.g., temperature, catalyst loading) for sulfonamide formation using piperidine precursors .

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) to isolate high-purity product .

- Characterization : Confirm structure via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound be resolved?

- Methodological Answer :

- Solvent Screening : Systematically test solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using gravimetric or UV-Vis methods .

- Temperature Dependence : Measure solubility at 25°C, 37°C, and 50°C to identify thermodynamic trends .

- Particle Size Analysis : Use micronization or sonication to assess how particle size (via dynamic light scattering) impacts dissolution rates .

Q. What experimental strategies are effective for elucidating the biological activity of this compound?

- Methodological Answer :

- Target Identification : Perform computational docking studies (e.g., AutoDock Vina) against piperidine-targeted receptors (e.g., sigma-1, NMDA) .

- In Vitro Assays : Use cell viability (MTT assay) and enzyme inhibition (e.g., fluorogenic substrates) to quantify IC values .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes + NADPH) to predict pharmacokinetic profiles .

Q. How should researchers address gaps in toxicological data for this compound?

- Methodological Answer :

- Acute Toxicity : Conduct OECD 423 tests (oral administration in rodents) to determine LD .

- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells .

- Environmental Impact : Evaluate biodegradability via OECD 301F (manometric respirometry) and ecotoxicity using Daphnia magna acute toxicity tests .

Q. What advanced analytical techniques are recommended for characterizing degradation products of this compound?

- Methodological Answer :

- LC-MS/MS : Use gradient elution (C18 column, 0.1% formic acid/acetonitrile) to identify degradation impurities .

- Stability-Indicating Methods : Validate HPLC-DAD methods per ICH Q2(R1) guidelines to quantify degradation under stress conditions (e.g., heat, light, pH extremes) .

- Structural Elucidation : Apply tandem MS/MS and H-C HSQC NMR to resolve degradation pathways .

Data Contradiction and Validation

Q. How can conflicting reports on the compound’s reactivity with common reagents be reconciled?

- Methodological Answer :

- Controlled Reactivity Studies : Compare reaction outcomes (e.g., with Grignard reagents or electrophiles) under inert vs. ambient conditions .

- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates and intermediate formation .

- Computational Modeling : Apply density functional theory (DFT) to predict reactive sites and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.